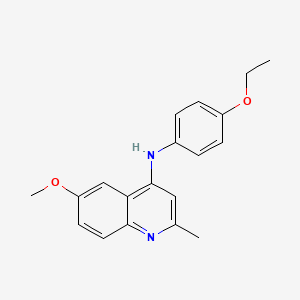

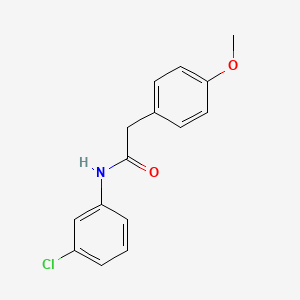

N-(4-ethoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinolinamine derivatives often involves strategic modifications to enhance their biological efficacy. For instance, the synthesis of 8-quinolinamines and their derivatives has shown significant promise in medicinal chemistry due to their antimalarial, antileishmanial, and antimalarial activities. The synthesis routes typically explore the structural requirements of various moieties to optimize potency and reduce toxicity. These efforts have led to the creation of compounds with improved biological activities by exploring different substituents and their positions on the quinoline nucleus (Johnson & Werbel, 1983), (Helissey et al., 1987).

Molecular Structure Analysis

The molecular structure of quinolinamine derivatives is crucial for their biological activity. Studies on compounds like "N-(4-ethoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine" often focus on the positioning of substituents which can significantly affect their interaction with biological targets. For example, the quinoline ring system and its substituents form specific dihedral angles, influencing the compound's ability to bind to receptors or enzymes, as observed in related compounds (Shahani et al., 2010).

Chemical Reactions and Properties

Quinolinamines undergo various chemical reactions, including aminodehalogenation and nucleophilic substitution, to introduce or modify functional groups that are critical for their pharmacological properties. These reactions are pivotal for creating derivatives with enhanced or targeted biological activities, as demonstrated in the synthesis of novel quinoline proton sponges and other derivatives with potent anticancer and antimicrobial activities (Dyablo et al., 2015), (Chen et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of quinolinamine derivatives, are influenced by their molecular structure. These properties are critical for the pharmacokinetics and formulation of the compounds. For instance, the stability and fluorescence properties of derivatives like 6-methoxy-4-quinolone across a wide pH range highlight the importance of physical characteristics in the development of biomedical analysis tools (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets and enzymatic stability, are key to the therapeutic efficacy of quinolinamine derivatives. Modifications to the quinoline nucleus and its substituents can dramatically alter these properties, leading to compounds with specific biological activities and reduced side effects. The synthesis and evaluation of derivatives for their antimalarial, antileishmanial, and antimicrobial activities exemplify the tailored approach to enhancing the chemical properties of these compounds for medical applications (Kaur et al., 2007).

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

N-(4-ethoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine and its derivatives have shown significant potential in antimalarial research. Studies on 8-quinolinamines and their pro prodrug conjugates demonstrated their effectiveness against drug-sensitive and drug-resistant malaria strains, surpassing standard drugs like chloroquine (Vangapandu et al., 2003).

Antileishmanial Activity

Research into the antileishmanial activities of similar compounds revealed promising results against Leishmania donovani infections, emphasizing the importance of the structural components of these compounds for therapeutic effectiveness (Johnson & Werbel, 1983).

Cytotoxicity and Anticancer Potential

Certain derivatives of N-(4-ethoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine have been explored for their cytotoxic activity, particularly against cancer cells. The synthesis of related compounds has led to the identification of molecules with significant anticancer potential (Helissey et al., 1987).

Fluorescent Zinc Sensors

In the field of chemistry and biochemistry, methoxy-substituted derivatives of N-(4-ethoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine have been developed as fluorescent zinc sensors. These compounds have shown enhanced fluorescence intensity and are effective in detecting zinc ions in cells (Mikata et al., 2006).

Vascular Endothelial Growth Factor Receptor Inhibition

The compound has also been investigated for its role in inhibiting the vascular endothelial growth factor receptor (VEGFR), crucial in tumour angiogenesis. Research in this domain has led to the development of PET imaging tracers for VEGFR-2, aiding in cancer diagnosis and treatment (Samén et al., 2009).

Psycho- and Neurotropic Profiling

Research into the psycho- and neurotropic properties of similar compounds has identified substances with sedative and anti-amnesic activities, highlighting their potential in treating various neurological and psychological conditions (Podolsky et al., 2017).

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-4-23-15-7-5-14(6-8-15)21-19-11-13(2)20-18-10-9-16(22-3)12-17(18)19/h5-12H,4H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSGHHQBCDPWLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR*,7aS*)-1-ethyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557671.png)

![5-[2-(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)-2-oxoethyl]-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5557686.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5557724.png)

![4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile](/img/structure/B5557732.png)

![1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5557752.png)

![(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5557755.png)

![1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5557765.png)

![4-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5557773.png)

![4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B5557782.png)